molecular formula C20H19F2NO3S B2539011 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one CAS No. 902299-38-1

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one

Cat. No.: B2539011
CAS No.: 902299-38-1
M. Wt: 391.43
InChI Key: FHDIBSMZGHGXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is a synthetic heterocyclic compound featuring a quinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3, difluoro substituents at positions 6 and 7, and a propyl chain at position 1. This structure combines electron-withdrawing (sulfonyl, fluorine) and lipophilic (propyl, ethyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-3-9-23-12-19(20(24)15-10-16(21)17(22)11-18(15)23)27(25,26)14-7-5-13(4-2)6-8-14/h5-8,10-12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDIBSMZGHGXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles . The difluoro groups are usually introduced through fluorination reactions, which can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzene ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core, which is known for its biological activity. The presence of difluoro and sulfonyl groups enhances its pharmacological properties. Its molecular structure can be represented as follows:

  • Molecular Formula : C18H18F2N2O2S
  • Molecular Weight : 364.41 g/mol

Anticancer Activity

Research has shown that quinoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

  • A study demonstrated that the compound effectively inhibited cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values of 45 µM and 50 µM respectively .
  • Another investigation into its mechanism revealed that it induces apoptosis through the mitochondrial pathway, suggesting a potential for use in combination therapies with existing chemotherapeutics .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial agent has been documented.

Case Studies:

  • In vitro tests indicated that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 10 µg/mL .
  • Additionally, it has shown potential as an antifungal agent against Candida albicans, further expanding its therapeutic applicability .

Synthetic Pathways

The synthesis of this compound involves several steps that incorporate various reagents and conditions. Key synthetic methods include:

  • Formation of Quinoline Core : Utilizing a cyclization reaction between appropriate precursors.
  • Introduction of Sulfonyl Group : Achieved via sulfonation reactions under acidic conditions.
  • Fluorination : This step is critical for enhancing biological activity and is typically performed using fluorinating agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-745 µM
AnticancerHeLa50 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL
AntifungalCandida albicansNot specified

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of difluoro groups enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The quinolin-4-one scaffold in the target compound is structurally related to quinazoline derivatives (e.g., compounds 6a and 7b in Figure 8 of ). These quinazoline-based thioureas exhibit EGFR inhibition due to their ability to interact with the kinase domain via hydrogen bonding and hydrophobic interactions .

Key Differences :

Feature Target Compound Quinazoline Derivatives (6a/7b)
Core Structure Quinolin-4-one Quinazoline
Substituents 6,7-difluoro, 4-ethylbenzenesulfonyl 6,7-dimethoxy, chlorophenyl/thiourea
Bioactivity Hypothesized kinase modulation Confirmed EGFR inhibition
Sulfonyl vs. Selenyl/Sulfur Substituents

The 4-ethylbenzenesulfonyl group in the target compound contrasts with selanylimidazopyridines (e.g., MPI in ) and thiourea derivatives (). Sulfonyl groups enhance electronegativity and metabolic resistance compared to selenyl or thioether groups, which are more prone to oxidation. For instance, MPI’s selanyl group contributes to redox-modulating activity, whereas the sulfonyl group in the target compound may improve pharmacokinetic stability .

Fluorine Substitution Effects

The 6,7-difluoro substituents in the target compound differ from methoxy () or nitro groups (e.g., fluoromisonidazole in ). Fluorine atoms increase lipophilicity and membrane permeability while resisting enzymatic degradation. In contrast, methoxy groups enhance π-π stacking but reduce metabolic stability. Fluoromisonidazole’s nitro group enables hypoxia targeting, whereas fluorine in the target compound may optimize bioavailability .

Propyl Chain vs. Aromatic Substitutions

The propyl chain at position 1 provides flexibility and moderate lipophilicity, unlike rigid aromatic substituents (e.g., bromophenyl in compound 7b, ). This may reduce steric hindrance in binding pockets but could lower affinity for planar kinase domains .

Methodological Considerations
  • Structural Analysis : SHELX programs () are critical for resolving crystallographic data, which could clarify the target compound’s conformation and interaction motifs.
  • Bioactivity Screening : The MTT assay () is widely used to compare cytotoxicity profiles of fluorinated compounds like the target vs. selanylimidazopyridines or thioureas .

Biological Activity

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a quinoline core modified with a sulfonyl group and difluoro substitutions, which may contribute to its biological activity. The chemical structure can be represented as follows:

C19H19F2N1O2S\text{C}_{19}\text{H}_{19}\text{F}_2\text{N}_1\text{O}_2\text{S}

Research indicates that compounds similar to 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Studies have reported significant antimicrobial activity against various bacterial strains, suggesting a possible mechanism involving inhibition of protein synthesis and disruption of cell membrane integrity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 2.7 µM
AntimicrobialEffective against Gram-positive bacteria (MIC 15.625–62.5 µM)
CytotoxicityHigh cytotoxicity against A549 cell lines

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis and evaluation of quinoline derivatives, 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one demonstrated robust AChE inhibitory activity with an IC50 value of 2.7 µM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the compound's antimicrobial efficacy against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 µM, indicating significant bactericidal action. The mechanism was attributed to the inhibition of protein synthesis pathways .

Case Study 3: Cytotoxicity in Cancer Models

A recent study evaluated the cytotoxic effects of various derivatives on human lung cancer cell lines (A549). The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity, with some derivatives showing IC50 values as low as 11.20 µg/mL, suggesting potential for further development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.